molecular formula C22H19N5O2 B2718955 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 1251683-98-3

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B2718955
CAS No.: 1251683-98-3
M. Wt: 385.427
InChI Key: SSFPOKSFVSFCDY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a triazolo[4,3-c]pyrimidin-3-one core substituted with:

  • A 5-methyl group at position 3.
  • A 7-phenyl group at position 5.
  • A 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl chain at position 2.

The triazolo-pyrimidinone scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors. The indole moiety (2,3-dihydro-1H-indol-1-yl) enhances bioavailability and binding affinity, while the phenyl and methyl groups modulate steric and electronic properties for target selectivity .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-23-18(16-7-3-2-4-8-16)13-20-24-26(22(29)27(15)20)14-21(28)25-12-11-17-9-5-6-10-19(17)25/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFPOKSFVSFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core can be formed by the cyclization of appropriate precursors, such as 5-amino-1,2,4-triazole and a suitable diketone.

    Coupling Reactions: The indole moiety is then coupled with the triazolopyrimidine core through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines an indole moiety with a triazolopyrimidine framework. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. Specific methods for synthesizing similar triazolo-pyrimidine derivatives often leverage established protocols in organic synthesis to achieve desired substitutions and yields.

Biological Activities

Research has indicated that compounds within the triazolo-pyrimidine class exhibit a range of biological activities:

  • Antitumor Activity :
    • Compounds with similar structures have shown promising antitumor effects against various cancer cell lines. For instance, derivatives of indole and pyrimidine have been investigated for their ability to inhibit tumor growth in preclinical models .
  • Anti-inflammatory Properties :
    • Many triazolo-pyrimidine derivatives possess anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Studies suggest that specific substitutions on the triazolo-pyrimidine ring enhance these effects .
  • Analgesic Effects :
    • The analgesic potential of these compounds has been explored in various pain models. The ability to modulate pain pathways makes them candidates for further development as pain management therapeutics .

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of compounds similar to 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one:

Study ReferenceCompound StudiedBiological ActivityFindings
ThienotriazolopyrimidinesAnti-inflammatoryExhibited significant anti-inflammatory activity comparable to diclofenac sodium.
Pyrrolo[3,4-c]pyrrole derivativesCOX inhibitionDual inhibition of COX and LOX was observed in vitro.
Indole derivativesAntitumorDemonstrated efficacy against colon and lung tumors in preclinical models.

Potential Therapeutic Applications

The unique structural features of this compound suggest multiple therapeutic avenues:

  • Cancer Therapy : Given its antitumor activity, this compound may serve as a lead structure for developing new anticancer agents.
  • Pain Management : Its analgesic properties could be harnessed for creating non-opioid pain relief medications.
  • Anti-inflammatory Drugs : The ability to inhibit COX enzymes positions it as a candidate for treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles and substituents. Below is a detailed comparison:

Table 1: Structural and Functional Analogues

Compound Name (Core Structure) Key Substituents Synthesis Method (Reference) Notable Features vs. Target Compound
Triazolo[4,3-a]pyridin-3-one 8-(3-Phenyl-1,2,4-oxadiazol-5-yl), 2-(indol-1-yl-oxoethyl) Condensation of oxadiazole with triazolo-pyridinone Core difference : Pyridine vs. pyrimidine ring. Similar indole-oxoethyl chain.
Thieno[2,3-b]pyridin-4(7H)-one Triazolo[1,5-a]pyrimidinyl, phenyl, methyl Enaminone reactions with heterocyclic reagents Core difference : Thieno-pyridine fused system. Shared phenyl and triazole motifs.
Thiazolo[4,5-d]pyrimidin-7(6H)-one Thioether-linked oxoethyl chains (e.g., p-tolyl, 4-chlorophenyl) Thiol-alkylation on pyrimidinone core Core difference : Thiazolo-pyrimidine. Similar substituent flexibility.
Pyrimido[5,4-b]indol-4-one 3-Phenyl, sulfanyl-indol-1-yl-oxoethyl Sulfur-mediated coupling reactions Core difference : Pyrimido-indole fusion. Shared indole-oxoethyl group.

Key Findings:

Core Heterocycle Influence: The triazolo-pyrimidinone core (target) offers distinct electronic properties compared to triazolo-pyridine or pyrimido-indole . Pyrimidine-based cores enhance π-π stacking in biological targets, while pyridine or indole-fused systems may prioritize hydrophobic interactions.

Substituent Effects :

  • The indole-oxoethyl chain is a shared feature in , suggesting its role in enhancing solubility and receptor binding.
  • Phenyl groups (target and ) improve metabolic stability but may reduce aqueous solubility compared to smaller substituents (e.g., methyl in ).

Synthetic Strategies: Triazolo-pyrimidinones are typically synthesized via cyclocondensation of hydrazines with carbonyl precursors, while thieno-pyridines require enaminone intermediates. Sulfur-containing analogs (e.g., ) utilize thiol-alkylation or coupling reactions, which may introduce regioselectivity challenges absent in oxygen-based chains.

Research Implications

  • Pharmacological Potential: The target compound’s triazolo-pyrimidinone core and indole substituent align with kinase inhibitor scaffolds (e.g., imatinib analogs) .
  • Optimization Opportunities : Replacing the phenyl group with electron-deficient aromatics (e.g., 4-chlorophenyl in ) could enhance target affinity.

Biological Activity

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with various substituents. Its molecular formula is C20H20N4O2C_{20}H_{20}N_4O_2, and it has a molecular weight of approximately 364.39 g/mol. The presence of the indole moiety contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant inhibitory effects against various bacteria and fungi. For instance, it showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
    • It also exhibited antifungal properties against Candida species and Gram-positive bacteria such as Micrococcus luteus.
  • Anticancer Potential :
    • In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, compounds derived from similar structures have been tested against colon carcinoma cells with promising results .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. For instance, it has been suggested that the compound binds to DNA gyrase and MurD enzyme targets, inhibiting their activity through hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Synthesis and Evaluation :
    • A study synthesized derivatives of the triazolo-pyrimidine structure and evaluated their antimicrobial efficacy. The most active compounds were identified based on their MIC values and were further analyzed for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have provided insights into the binding affinities of these compounds to target proteins. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting potential for therapeutic use in treating resistant bacterial infections .

Data Table: Biological Activity Summary

Activity Type Target Organisms MIC (µM) Notes
AntimicrobialPseudomonas aeruginosa0.21Strong inhibitory effect
AntimicrobialEscherichia coli0.21Comparable to standard antibiotics
AntifungalCandida spp.VariesEffective against multiple strains
AnticancerColon carcinoma (HCT-15)VariesPromising growth inhibition

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be optimized?

Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1: Condensation of indole derivatives with α-keto esters to form the 2-oxoethyl-indole intermediate.
  • Step 2: Cyclization with triazolopyrimidine precursors under reflux using catalysts like p-toluenesulfonic acid (PTSA) .
  • Optimization: Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via TLC and HPLC, and optimize solvent systems (e.g., ethanol/water mixtures) to enhance purity .

Basic: How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer:
Employ a combination of analytical techniques:

  • Melting Point: Confirm consistency with literature values (e.g., 254–256°C for analogous indole-triazolopyrimidine hybrids) .
  • Spectroscopy:
    • IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds .
    • NMR: Use ¹H/¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₀N₆O₂ at m/z 437.16) .

Basic: What experimental designs are suitable for evaluating its biological activity?

Methodological Answer:

  • In Vitro Assays: Use dose-response curves (0.1–100 µM) in enzyme inhibition studies (e.g., kinase or protease targets). Include positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Models: Apply randomized block designs with split plots to account for variables like cell lineage and treatment duration .
  • Data Validation: Replicate experiments ≥3 times and use ANOVA to assess significance (p < 0.05) .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .

Basic: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation: Screen with counterions (e.g., HCl, sodium) to modify crystallinity .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications: Introduce substituents at the indole N-1 or triazolopyrimidine C-5 positions. For example, replace methyl with ethyl to assess steric effects .
  • Bioisosteres: Substitute the phenyl group with thiophene or pyridine to modulate lipophilicity (logP) .
  • Data Analysis: Use IC₅₀ values and molecular descriptors (e.g., polar surface area) in QSAR models .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinases). Validate with molecular dynamics (MD) simulations (50 ns trajectories) .
  • Pharmacophore Modeling: Align with known inhibitors (e.g., imatinib) to identify critical H-bond donors/acceptors .

Advanced: How to evaluate environmental impact and degradation pathways?

Methodological Answer:

  • Fate Studies: Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor metabolites via HRMS .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) under OECD 201/202 protocols .

Advanced: What catalytic systems optimize large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Compare Pd/C, Ni, or Cu-based catalysts for cross-coupling steps. Use DoE (Design of Experiments) to optimize temperature (80–120°C) and solvent (toluene vs. DMF) .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., enzyme vs. cell-based) using statistical weighting.
  • Confounding Factors: Control for batch variability (e.g., compound purity) and cell passage number .
  • Mechanistic Studies: Use CRISPR knockouts or siRNA to validate target specificity .

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